(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate
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Overview
Description
The compound (2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate is a complex organic molecule with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the use of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines. A solvent-controllable protocol has been developed to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated synthesis and purification techniques would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
(2,5-dioxopyrrolidin-1-yl) N-(quinolin-6-yl)carbamate: Similar in structure but with a quinoline moiety instead of the complex polycyclic structure.
3-(2,5-dioxopyrrolidin-1-yl)acrylate: A simpler compound with similar functional groups but a less complex structure.
Uniqueness
The uniqueness of (2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate lies in its highly intricate structure, which allows for a wide range of interactions and applications that simpler compounds cannot achieve.
Properties
Molecular Formula |
C50H70N12O18S |
---|---|
Molecular Weight |
1159.2 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-[6-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate |
InChI |
InChI=1S/C50H70N12O18S/c1-4-24(2)41-46(74)54-19-37(67)55-33-23-81(78)48-29(28-10-9-27(16-30(28)58-48)79-14-8-6-5-7-13-52-50(77)80-62-39(69)11-12-40(62)70)17-31(43(71)53-20-38(68)59-41)56-47(75)42(25(3)35(65)22-63)60-45(73)34-15-26(64)21-61(34)49(76)32(18-36(51)66)57-44(33)72/h9-10,16,24-26,31-35,41-42,58,63-65H,4-8,11-15,17-23H2,1-3H3,(H2,51,66)(H,52,77)(H,53,71)(H,54,74)(H,55,67)(H,56,75)(H,57,72)(H,59,68)(H,60,73)/t24-,25-,26+,31-,32-,33-,34-,35-,41-,42-,81+/m0/s1 |
InChI Key |
ZUPAIYBTROLQFQ-FRMVGWQGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)ON6C(=O)CCC6=O |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)ON6C(=O)CCC6=O |
Origin of Product |
United States |
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